molecular formula C10H17NO4 B031132 ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE CAS No. 68282-26-8

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Katalognummer: B031132
CAS-Nummer: 68282-26-8
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: CEHSJTHDBNDHMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin ist eine organische Verbindung, die zur Klasse der N-Acyl-α-Aminosäuren gehört. Diese Verbindung weist eine 4-(4-Nitrophenylphospho)butanoylgruppe auf, die am Stickstoff von D-Alanin gebunden ist. Es handelt sich um ein kleines Molekül mit der Summenformel C13H17N2O8P und einem Molekulargewicht von 360,2564 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin erfolgt typischerweise durch Acylierung von D-Alanin mit 4-(4-Nitrophenylphospho)butanoylchlorid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und die Produktionskosten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[4-(4-Nitrophenylphospho)butanoyl]-D-Alanin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 3-butanamido-2-oxobutanoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, revealing promising results comparable to established antimicrobial agents like vancomycin and nystatin .

1.2 Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of vardenafil, a medication used to treat erectile dysfunction. The compound's ability to undergo various transformations makes it a valuable building block in drug synthesis .

Organic Synthesis Applications

2.1 Synthesis of β-Amino Acids

This compound plays a crucial role in the synthesis of N-substituted β-amino acids. By reacting this compound with different amines under specific conditions, researchers have successfully produced various β-amino acid derivatives. These derivatives have potential applications in drug development due to their biological activity and structural diversity .

2.2 Reaction with Aromatic Aldehydes

The ability of this compound to react with aromatic aldehydes under reflux conditions allows for the formation of novel compounds with potential therapeutic properties. This reaction pathway is significant for creating libraries of compounds for biological testing, furthering drug discovery efforts .

Case Study 1: Antimicrobial Derivatives

In a study examining the antimicrobial efficacy of derivatives synthesized from this compound, several compounds demonstrated notable activity against S. aureus at concentrations as low as 0.5%. The study highlighted the structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .

Case Study 2: Synthesis for Vardenafil Production

A detailed process was documented where this compound was employed as a key intermediate in synthesizing vardenafil. The process involved several steps, including refluxing with specific solvents and purification techniques such as silica gel chromatography, showcasing the compound's utility in pharmaceutical applications .

Summary Table: Applications Overview

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agent synthesisEffective against E. coli and S. aureus
Pharmaceutical IntermediatesPrecursor for vardenafilIntegral in multi-step synthesis processes
Organic SynthesisSynthesis of β-amino acidsDiverse derivatives with potential therapeutic uses
Reaction with AldehydesFormation of novel compoundsExpands library for drug discovery

Wirkmechanismus

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Biologische Aktivität

Ethyl 3-butanamido-2-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of an amide group and a ketoester moiety. Its structure can be represented as follows:

C7H13NO3\text{C}_7\text{H}_{13}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activities, which are detailed below.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.

Compound E. sakazakii (mg/ml) E. coli (mg/ml) S. aureus (mg/ml) K. pneumoniae (mg/ml)
Compound 10.1250.0830.0730.109
Compound 20.1300.0800.0750.110
Compound 3Not testedNot testedNot testedNot tested
Compound 4Not testedNot testedNot testedNot tested

These results indicate that the compounds derived from this compound show promising activity against multi-drug resistant pathogens, which is crucial given the global challenge of antimicrobial resistance .

Anthelmintic Activity

The anthelmintic potential of this compound derivatives was evaluated against two species: Pheretima posthuma and Ascaridia galli. The results are presented in Table 2.

Compound Concentration (mg/ml) Paralysis Time (min) Death Time (min)
Compound 1510.50 ± 2.2941.33 ± 1.52
Compound 2109.66 ± 2.5124.33 ± 1.15
Compound 3205.66 ± 1.158.40 ± 0.36
Albendazole*---

*Albendazole served as a standard reference drug for comparison.

The data indicate that the derivatives exhibit superior anthelmintic activity compared to standard treatments, suggesting their potential as effective alternatives in parasitic infections .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed varying degrees of toxicity among the different derivatives of this compound. The lethal concentration for fifty percent (LC50) values were reported as follows:

Compound LC50 (µg/ml)
Compound A280
Compound B765
Etoposide (control)9.8

The relatively high LC50 values indicate that while these compounds possess biological activity, their cytotoxic effects need further investigation to assess safety profiles for potential therapeutic applications .

Case Studies and Research Findings

Research has indicated that compounds derived from this compound can effectively target specific biological pathways, enhancing their therapeutic potential against various diseases:

  • Antimicrobial Resistance : A study highlighted the effectiveness of these compounds against resistant strains, showcasing their potential role in combating antibiotic resistance .
  • Anthelmintic Efficacy : Another investigation demonstrated the efficacy of these derivatives in treating parasitic infections, outperforming traditional drugs like albendazole .
  • Multitarget Activity : Further research suggested that these compounds interact with multiple biological targets, enhancing their overall efficacy and reducing the likelihood of resistance development .

Eigenschaften

IUPAC Name

ethyl 3-(butanoylamino)-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSJTHDBNDHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound of formula VI (3.18 g, 0.02 mol) was dissolved into dried tetrahydrofuran (20 mL), followed by addition of DMAP (0.08 g, 0.6 mmol) and pyridine (5 mL) therein. The mixture was heated for 30 minutes at 50° C., and then cooled. Under ice bath, ethyl oxalyl monochloride (5.46 g, 0.04 mol) was slowly dropped therein. After the dropping, the mixture was heated for 4 hours at 70° C. The solid was filtered off and the solvent was evaporated off under reduced pressure. Water (40 mL) was added therein, and the product was extracted by using ethyl acetate (75 mL×3). The liquid was separated, and the combined organic phase was washed by water (30 mL) and saturated saline (30 mL×2) respectively, and dried over anhydrous sodium sulfate. After the solvent therein was removed by rotary evaporation, NaHCO3 (1.26 g, 0.015 mol) and methanol (20 mL) were added therein, and the mixture was refluxed for 2 hours. After filtration, the solvent was removed by evaporation under reduced pressure to give a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which is directly used in the next step without purification.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.08 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The compound of formula VI (9.54 g, 0.06 mol) was dissolved into dried tetrahydrofuran (60 mL), and DMAP (0.24 g, 2.0 mmol) and pyridine (15 mL) were added therein. The mixture was heated for 30 minutes at 50° C., cooled, and slowly dropped with ethyl oxalyl monochloride (16.4 g, 0.12 mol) under an ice bath. After the dropping, the mixture was heated for 4 hours at 70° C., filtered to remove the solid, and evaporated to remove the solvent under reduced pressure. Water (100 mL) was added therein, and the product was extracted with ethyl acetate (120 mL×3). The liquid was separated, and the combined organic phase was washed by water (90 mL) and saturated saline (50 mL×2) respectively, dried over anhydrous sodium sulfate, and rotarily evaporated to remove the solvent. NaHCO3 (3.8 g, 0.045 mol) and methanol (50 mL) were added therein, and the reaction mixture was refluxed for 2 hours, filtered, and evaporated off the solvent under reduced pressure to obtain a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which was directly used in the next step without separation.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.